Scopine HCl is a metabolite of the muscarinic antagonist scopolamine. Scopine binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors. It reduces hyperphagia induced by the antipsychotics loxapine and chlorpromazine. When conjugated to chlorambucil, scopine improves the blood-brain barrier permeability of chlorambucil.
Scopine hydrochloride
CAS No.: 85700-55-6
Cat. No.: VC0542841
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85700-55-6 |
---|---|
Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.65 g/mol |
IUPAC Name | (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+; |
Standard InChI Key | BBBRAOXIMQHVCR-QYRWGYAXSA-N |
Isomeric SMILES | CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl |
SMILES | CN1C2CC(CC1C3C2O3)O.Cl |
Canonical SMILES | CN1C2CC(CC1C3C2O3)O.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Scopine hydrochloride is formally designated as 6,7-epoxytropine hydrochloride, derived from the tropane alkaloid scopine through salt formation with hydrochloric acid . The compound’s bicyclic structure integrates an epoxide group at the 6,7-position and a tertiary amine protonated as a hydrochloride salt. This configuration enhances its stability and solubility in polar solvents, critical for downstream pharmaceutical reactions .
Table 1: Physicochemical Properties of Scopine Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 85700-55-6 | |
Molecular Formula | ||
Molecular Weight | 191.66 g/mol | |
Melting Point | 207–213°C | |
Solubility | Slight in methanol, water | |
Storage Conditions | Inert atmosphere, room temperature |
Spectroscopic Identification
While the provided sources lack explicit spectroscopic data, the structural elucidation of scopine derivatives typically relies on nuclear magnetic resonance (NMR) and mass spectrometry. The epoxide moiety in scopine hydrochloride likely generates distinctive -NMR signals between 3.5–4.5 ppm, correlating with oxygenated methine protons .
Synthetic Methodologies and Process Optimization
Modern Industrial Synthesis
The patent-pending process disclosed in WO2021133280A1 revolutionized scopine salt production by eliminating solvent evaporation and inorganic salt removal steps . Key stages include:
-
Reduction of Scopolamine Hydrobromide:
Scopolamine hydrobromide trihydrate (6.6 kg) is suspended in ethanol (67 L) and cooled to 0°C. Sodium borohydride (2 kg) is added portion-wise, reducing the tropane ring’s ketone group to an alcohol .The reaction proceeds for 17 hours at room temperature, achieving near-quantitative conversion.
-
Acidification and Crystallization:
The filtrate is cooled to 5°C, treated with hydrobromic acid (3.9 L, 48%), and mixed with tetrahydrofuran (134 L) to induce crystallization. This yields scopine hydrobromide with 98.5% purity and 3.7% sulfated ash . A subsequent ethanol-THF slurry further reduces ash content to 1.5% .
Table 2: Comparative Analysis of Scopine Salt Synthesis Methods
Parameter | EP 2018379B1 (Prior Art) | WO2021133280A1 (Improved) |
---|---|---|
Yield | 64–85.6% | 88.2–98.5% |
Sulfated Ash Content | 0.7–12.7% | 0.5–4.0% |
Key Steps | Water addition, solvent evaporation | Direct crystallization |
Industrial Scalability | Moderate | High |
Pharmaceutical Applications and Role in Drug Development
Tiotropium Bromide Synthesis
Scopine hydrochloride is a pivotal intermediate in manufacturing tiotropium bromide (Spiriva®), a long-acting muscarinic antagonist prescribed for chronic obstructive pulmonary disease (COPD) . The synthesis involves:
-
Transesterification: Scopine hydrochloride reacts with di(2-thienyl)glycolic acid in the presence of dicyclohexylcarbodiimide (DCC), forming the ester bond critical for bronchodilator activity .
-
Quaternization: The tertiary amine undergoes alkylation with methyl bromide, yielding the quaternary ammonium salt structure essential for prolonged receptor binding .
Quality Control Considerations
Given the low therapeutic dose of tiotropium bromide (18 µg/inhalation), scopine hydrochloride must adhere to stringent purity standards. Impurities such as scopoline (an epoxide isomer) and residual sodium borate can derail crystallization during drug substance isolation . Suppliers like Cayman Chemical and TRC guarantee ≥98% purity, validated by high-performance liquid chromatography (HPLC) .
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H361 | Suspected reproductive toxicity | P201: Obtain special instructions before use; P202: Do not handle until safety precautions are read |
Regulatory Status
As a pharmaceutical intermediate, scopine hydrochloride falls under Good Manufacturing Practice (GMP) guidelines. Suppliers such as Hebei Yanxi Chemical Co. and Capot Chemical Co. provide documentation aligning with ICH Q7 standards .
Supplier | Quantity | Price | Purity |
---|---|---|---|
Cayman Chemical | 250 mg | $81 | 98% |
TRC | 1 g | $145 | 97% |
Hebei Yanxi Chemical | 1 kg | $0.00–0.00 | 99% |
Market Trends and Future Outlook
The growing prevalence of COPD, affecting 384 million globally, drives demand for tiotropium bromide and its intermediates . Innovations in scopine hydrochloride synthesis, particularly solvent-free crystallization, are expected to reduce production costs by 20–30% by 2030 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume